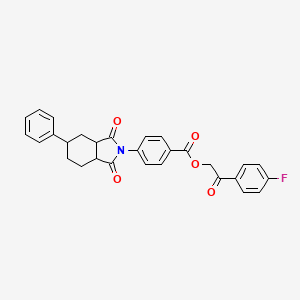![molecular formula C20H23N4O2+ B12459791 4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium](/img/structure/B12459791.png)
4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium is a complex organic compound that has garnered interest in various fields of scientific research This compound features an acridine moiety, which is known for its biological activity, particularly in medicinal chemistry
Preparation Methods
The synthesis of 4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Acridin-9-yl Hydrazide: This step involves the reaction of acridine with hydrazine to form acridin-9-yl hydrazide.
Condensation Reaction: The acridin-9-yl hydrazide is then reacted with an appropriate aldehyde or ketone to form the hydrazone derivative.
Cyclization: The hydrazone derivative undergoes cyclization with a morpholine derivative to form the final product.
The reaction conditions often involve the use of solvents like ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion .
Chemical Reactions Analysis
4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the acridine moiety, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of BACE-1, an enzyme implicated in Alzheimer’s disease.
Biological Studies: Due to its biological activity, the compound is used in various biological assays to study enzyme inhibition, cell proliferation, and apoptosis.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex organic molecules, which can be used in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of 4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium involves its interaction with specific molecular targets. In the case of BACE-1 inhibition, the compound binds to the active site of the enzyme, forming hydrogen bonds with key amino acids. This binding prevents the enzyme from catalyzing the cleavage of amyloid precursor protein, thereby reducing the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease .
Comparison with Similar Compounds
4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium can be compared with other acridine derivatives and hydrazine-containing compounds:
Acridin-9-yl Hydrazide: This compound is a precursor in the synthesis of the target compound and shares similar biological activities.
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye in cell biology.
Hydrazine Derivatives: Compounds like phenylhydrazine and benzylhydrazine, which are used in various chemical and biological applications.
The uniqueness of this compound lies in its combined structural features, which confer specific biological activities and chemical reactivity .
Properties
Molecular Formula |
C20H23N4O2+ |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N'-acridin-9-yl-2-(4-methylmorpholin-4-ium-4-yl)acetohydrazide |
InChI |
InChI=1S/C20H22N4O2/c1-24(10-12-26-13-11-24)14-19(25)22-23-20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20/h2-9H,10-14H2,1H3,(H-,21,22,23,25)/p+1 |
InChI Key |
VFMDZWDOZBQGGT-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1(CCOCC1)CC(=O)NNC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(7-Tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B12459722.png)
![1-{4-[(4-Bromobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12459728.png)
![3-[5-Chloro-2-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid](/img/structure/B12459733.png)
![1-Phenyl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B12459740.png)
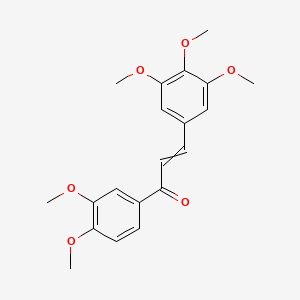
![2-Bromo-6-iodo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B12459762.png)
![2-{[4-(2-{4'-Tert-butyl-[1,1'-biphenyl]-4-yl}-2-({2',4',6'-trimethyl-[1,1'-biphenyl]-4-yl}carbamoyl)ethyl)phenyl]formamido}ethanesulfonic acid](/img/structure/B12459769.png)
![2-(3-methoxyphenyl)-2-oxoethyl 2-{4-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12459771.png)
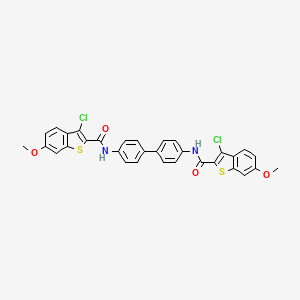
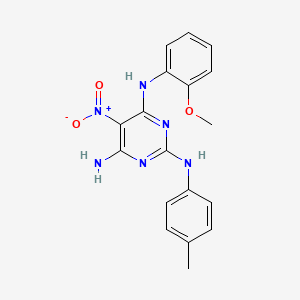
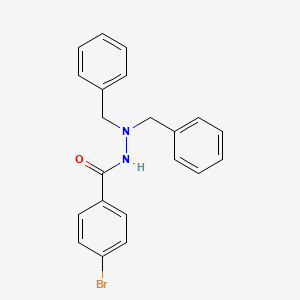
![N-(4-methylbenzyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12459793.png)
![1-oxo-1-phenylpropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate](/img/structure/B12459800.png)
